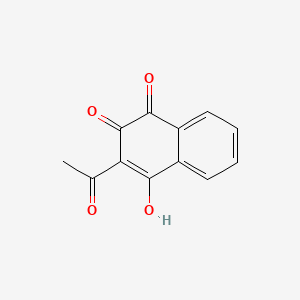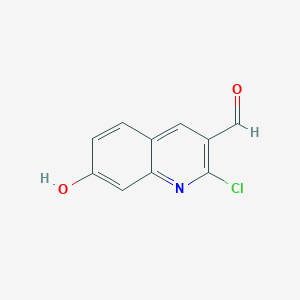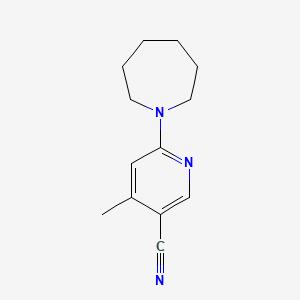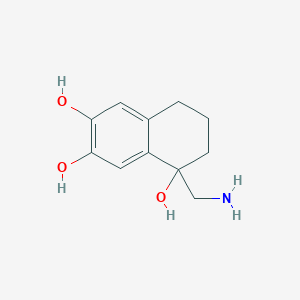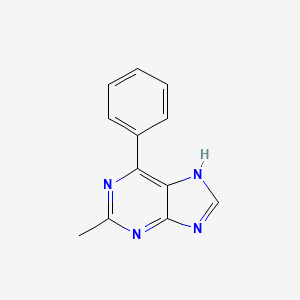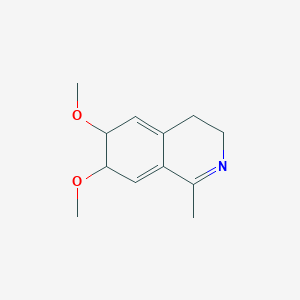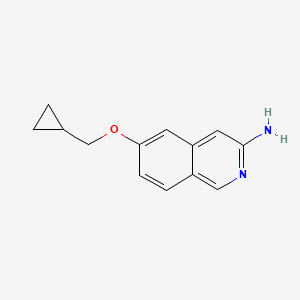
4-(Difluoromethoxy)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)quinolin-2-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s chemical properties, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)quinolin-2-ol typically involves the introduction of the difluoromethoxy group into the quinoline structure. One common method includes the reaction of 4-hydroxyquinoline with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethoxy)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)quinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating bacterial and viral infections.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)quinolin-2-ol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: A well-known fluoroquinolone with strong antibacterial activity.
Moxifloxacin: Another fluoroquinolone used to treat various bacterial infections.
Nalidixic Acid: An older quinolone with a similar mechanism of action but less potent.
Uniqueness: 4-(Difluoromethoxy)quinolin-2-ol is unique due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity compared to other quinoline derivatives. This makes it a promising candidate for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C10H7F2NO2 |
|---|---|
Molekulargewicht |
211.16 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-5-9(14)13-7-4-2-1-3-6(7)8/h1-5,10H,(H,13,14) |
InChI-Schlüssel |
MYCOPJGZPRUBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


